1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene
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Overview
Description
1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene is an organic compound that belongs to the class of bromobenzene derivatives It is characterized by the presence of a bromine atom, a nitro group, and a 2-methylpropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene typically involves the bromination of 3-(2-methylpropoxy)-5-nitrobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually include a solvent like dichloromethane or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 3-(2-methylpropoxy)-5-nitroaniline when using an amine.
Reduction: 1-Bromo-3-(2-methylpropoxy)-5-aminobenzene.
Oxidation: Products vary based on the specific oxidizing agent and conditions used.
Scientific Research Applications
1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Comparison with Similar Compounds
1-Bromo-3-(2-methylpropoxy)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1-Bromo-3-(2-methylpropoxy)-4-nitrobenzene: Has the nitro group in a different position, which can affect its reactivity and properties.
1-Bromo-3-(2-methylpropoxy)-5-aminobenzene: The reduced form of 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene, with different chemical and biological properties.
Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both a bromine atom and a nitro group allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
1-bromo-3-(2-methylpropoxy)-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-4-8(11)3-9(5-10)12(13)14/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXWQKQTBNDQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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